REACTION_CXSMILES
|
[C:1]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])(=[O:10])[CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].Cl[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]>>[CH:2]([C:3]([O:5][C:6]([CH3:7])([CH3:8])[CH3:9])=[O:4])([C:1]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]
|
Name
|
I,2-alkynyl-dihydropyridazinones
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC(C)(C)C)(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be prepared by cyclization
|
Type
|
CUSTOM
|
Details
|
condensed in the presence of a strong base in a polar aprotic solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)OCC)(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |